Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Scientific Research Applications
Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride has several scientific research applications:
Industry: The compound’s versatility makes it useful in the production of various industrial chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions may involve nucleophiles such as sodium hydroxide (NaOH) or electrophiles like sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring’s conformational flexibility and polar nitrogen atoms enhance favorable interactions with macromolecules, leading to its biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(3-(2,3-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is unique due to its specific structural features, such as the presence of the 2,3-dimethylphenoxy group and the hydroxypropyl moiety. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
ethyl 4-[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-4-23-18(22)20-10-8-19(9-11-20)12-16(21)13-24-17-7-5-6-14(2)15(17)3;/h5-7,16,21H,4,8-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZDKJPQEITBCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC(=C2C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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